molecular formula C6H2BrFINO2 B8258763 1-Bromo-2-fluoro-3-iodo-5-nitrobenzene

1-Bromo-2-fluoro-3-iodo-5-nitrobenzene

Cat. No.: B8258763
M. Wt: 345.89 g/mol
InChI Key: RMMXYRPRDZOGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-fluoro-3-iodo-5-nitrobenzene is an organic compound that belongs to the class of halogenated nitrobenzenes It is characterized by the presence of bromine, fluorine, iodine, and nitro functional groups attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-3-iodo-5-nitrobenzene typically involves multi-step reactions starting from benzene derivatives. One common synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Halogenation: Sequential introduction of bromine, fluorine, and iodine atoms through electrophilic aromatic substitution reactions. .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-fluoro-3-iodo-5-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution and palladium catalysts for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-fluoro-3-iodo-5-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its role in drug development and as a precursor for radiolabeled compounds used in medical imaging.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-iodo-5-nitrobenzene involves its reactivity towards various electrophiles and nucleophiles. The presence of multiple halogen atoms and a nitro group influences its electronic properties, making it a versatile compound for electrophilic and nucleophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar compounds to 1-Bromo-2-fluoro-3-iodo-5-nitrobenzene include other halogenated nitrobenzenes such as:

  • 1-Bromo-3-fluoro-5-iodo-2-nitrobenzene
  • 1-Bromo-5-fluoro-2-nitrobenzene
  • 1-Fluoro-2-iodo-4-nitrobenzene

These compounds share similar structural features but differ in the position and type of halogen atoms attached to the benzene ring.

Properties

IUPAC Name

1-bromo-2-fluoro-3-iodo-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFINO2/c7-4-1-3(10(11)12)2-5(9)6(4)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMMXYRPRDZOGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)I)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.